molecular formula C10H12Cl2FNO2 B1416799 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1396966-88-3

2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride

Cat. No.: B1416799
CAS No.: 1396966-88-3
M. Wt: 268.11 g/mol
InChI Key: MTNCZVSCCLBIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique molecular structure, which includes a chlorinated and fluorinated benzyl group attached to an amino propanoic acid backbone.

Preparation Methods

The synthesis of 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluorobenzylamine and propanoic acid.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

    Synthetic Routes: One common synthetic route involves the coupling of 2-chloro-6-fluorobenzylamine with propanoic acid under acidic conditions to form the desired product.

    Industrial Production: Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) and palladium catalysts can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzyl group, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include KMnO4 for oxidation, H2/Pd for reduction, and sodium hydroxide (NaOH) for substitution reactions.

    Major Products: The major products formed from these reactions include carboxylic acids, amines, and substituted benzyl derivatives.

Scientific Research Applications

2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is employed in proteomics research to study protein interactions and functions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in various biochemical pathways.

    Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.

    Effects: The compound exerts its effects by binding to these targets and altering their activity, leading to changes in cellular functions.

Comparison with Similar Compounds

2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride can be compared with other similar compounds:

    Similar Compounds: Compounds such as 2-[(2-Chlorobenzyl)amino]propanoic acid and 2-[(2-Fluorobenzyl)amino]propanoic acid share structural similarities.

    Uniqueness: The presence of both chlorine and fluorine atoms in the benzyl group of this compound makes it unique, providing distinct chemical and biological properties.

    Comparison: Compared to its analogs, this compound exhibits enhanced reactivity and specificity in its interactions with molecular targets.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylamino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2.ClH/c1-6(10(14)15)13-5-7-8(11)3-2-4-9(7)12;/h2-4,6,13H,5H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNCZVSCCLBIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCC1=C(C=CC=C1Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.